molecular formula C13H15NO2S2 B2947885 (E)-5-(styrylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2035021-56-6

(E)-5-(styrylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B2947885
CAS No.: 2035021-56-6
M. Wt: 281.39
InChI Key: LQGFDGXFINFSTF-VOTSOKGWSA-N
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Description

(E)-5-(styrylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a complex organic compound characterized by its unique bicyclic structure. This compound features a styrylsulfonyl group attached to a bicyclic framework containing sulfur and nitrogen atoms. The presence of these heteroatoms imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(styrylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting with the formation of the bicyclic core. One common method involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms under acidic or basic conditions. The styrylsulfonyl group is then introduced through a sulfonylation reaction, often using reagents like sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(styrylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the bicyclic core can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfonyl group or to alter the bicyclic structure.

    Substitution: The styrylsulfonyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides, acyl chlorides, and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the removal of the sulfonyl group or modification of the bicyclic core.

Scientific Research Applications

(E)-5-(styrylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving sulfur and nitrogen metabolism.

    Industry: It is used in the development of new materials with specific chemical properties, such as catalysts and polymers.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene and its substituted derivatives share a sulfur-containing ring structure.

    Azabicyclo Compounds: Other azabicyclo compounds with different substituents can be compared to highlight the unique properties of (E)-5-(styrylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane.

Uniqueness

The uniqueness of this compound lies in its combination of a styrylsulfonyl group with a bicyclic core containing both sulfur and nitrogen atoms. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[(E)-2-phenylethenyl]sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S2/c15-18(16,7-6-11-4-2-1-3-5-11)14-9-13-8-12(14)10-17-13/h1-7,12-13H,8-10H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGFDGXFINFSTF-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CN(C1CS2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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